2-benzamidoethyl Benzoate

Overview

Description

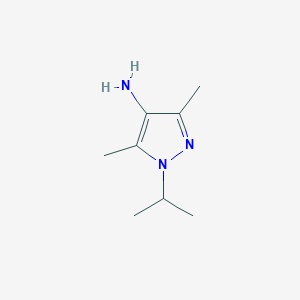

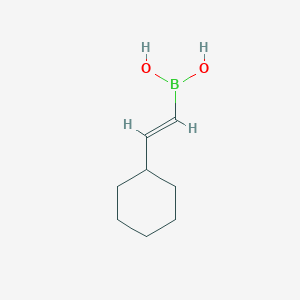

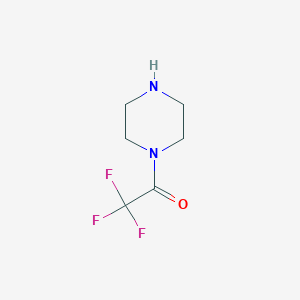

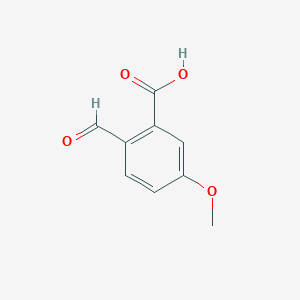

2-Benzamidoethyl benzoate is a unique chemical compound with the empirical formula C16H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of 2-benzamidoethyl benzoate is 269.30 . The SMILES string representation of the molecule is O=C(NCCOC(C1=CC=CC=C1)=O)C2=CC=CC=C2 . Further structural analysis may require more specific studies or resources.Scientific Research Applications

Selective Benzoylation in Nucleosides Synthesis

The application of benzoylation, particularly selective 2'-benzoylation at cis 2',3'-diols of protected ribonucleosides, has been explored in the context of RNA and DNA-RNA mixtures synthesis. This technique involves using 2'-benzoates as protecting groups for ribonucleosides, facilitating the preparation and isolation of DNA and RNA mixtures (Kempe et al., 1982).

Role in Plant Glycosylation

Research has investigated the activity of Arabidopsis glycosyltransferases toward various benzoates, including 2-benzamidoethyl benzoate. This study revealed insights into how plants form glucose esters with metabolites and the regioselectivity of enzymes in glucosylation reactions. It provides a foundation for engineering benzoate metabolism in plants (Lim et al., 2002).

Isolation from Aconitum Carmichaelii

The isolation of new compounds, such as 2-(quinonylcarboxamino)benzoates, from natural sources like the lateral roots of Aconitum carmichaelii has been documented. These compounds' structures were elucidated through spectroscopic data analysis, contributing to the chemical understanding of this plant species (Jiang et al., 2015).

Synthesis of Polyamides

The use of 2-benzamidoethyl benzoate in the synthesis of polyamides under mild conditions has been explored. This research demonstrates the compound's utilityin facilitating the aminolysis of benzamides, leading to the production of high-molecular-weight polyamides, showcasing its potential in polymer chemistry (Ueda et al., 1976).

Hyperbranched Aromatic Polyamides

The synthesis and properties of hyperbranched aromatic polyamides have been studied, wherein 2-benzamidoethyl benzoate played a role in the polymerization process. This research contributes to the understanding of polymer structures and properties, useful in materials science (Yang et al., 1999).

Safety and Hazards

properties

IUPAC Name |

2-benzamidoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-7-3-1-4-8-13)17-11-12-20-16(19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEZXVFFZHPCDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408623 | |

| Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-benzamidoethyl Benzoate | |

CAS RN |

16180-99-7 | |

| Record name | Benzamide, N-[2-(benzoyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.